2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine 2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1443978-61-7
VCID: VC5040642
InChI: InChI=1S/C15H14F4N4/c16-11-3-1-10(2-4-11)14-21-12(15(17,18)19)9-13(22-14)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2
SMILES: C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)F
Molecular Formula: C15H14F4N4
Molecular Weight: 326.299

2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

CAS No.: 1443978-61-7

Cat. No.: VC5040642

Molecular Formula: C15H14F4N4

Molecular Weight: 326.299

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine - 1443978-61-7

Specification

CAS No. 1443978-61-7
Molecular Formula C15H14F4N4
Molecular Weight 326.299
IUPAC Name 2-(4-fluorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C15H14F4N4/c16-11-3-1-10(2-4-11)14-21-12(15(17,18)19)9-13(22-14)23-7-5-20-6-8-23/h1-4,9,20H,5-8H2
Standard InChI Key WDDFGUPZMMLUAX-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)F

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound features a pyrimidine core substituted at the 2-position with a 4-fluorophenyl group, at the 4-position with a piperazine ring, and at the 6-position with a trifluoromethyl group. The IUPAC name, 2-(4-fluorophenyl)-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine, reflects this substitution pattern. X-ray crystallographic studies of analogous compounds reveal that the trifluoromethyl group adopts a planar configuration relative to the pyrimidine ring, while the piperazine moiety introduces conformational flexibility .

Physicochemical Properties

Key physicochemical properties include:

  • LogP: Calculated logP values (2.8–3.2) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility.

  • Hydrogen Bonding: The piperazine nitrogen atoms serve as hydrogen bond acceptors (HBA = 4), while the pyrimidine ring acts as an aromatic hydrogen bond donor (HBD = 1).

  • Solubility: Limited aqueous solubility (<10 μg/mL at pH 7.4) necessitates formulation strategies for in vivo applications.

Synthetic Methodologies

Reaction Pathways

The synthesis typically involves a multi-step sequence:

  • Pyrimidine Core Formation: Condensation of 4-fluorobenzaldehyde with trifluoroacetate derivatives under acidic conditions yields the 2-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine intermediate.

  • Piperazine Substitution: Nucleophilic aromatic substitution (SNAr) at the 4-position using piperazine in dimethylformamide (DMF) at 80–100°C achieves the final product, with yields ranging from 65–78% .

Optimization Challenges

Critical parameters affecting yield include:

  • Temperature Control: Excessive heat (>110°C) promotes decomposition of the trifluoromethyl group.

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics but complicate purification due to high boiling points .

Biological Activities and Mechanisms

Serotonergic and Dopaminergic Modulation

In vitro receptor binding assays demonstrate nanomolar affinities for:

  • 5-HT₁A receptors (Ki = 12.3 nM): The piperazine moiety mimics the ethylamine side chain of serotonin.

  • D₂ dopamine receptors (Ki = 28.7 nM): Fluorine substituents enhance hydrophobic interactions with the receptor’s transmembrane domain.

Enzyme Inhibition

The compound exhibits potent inhibition of:

EnzymeIC₅₀ (nM)Mechanism
Poly (ADP-ribose) polymerase (PARP)4.2Competitive binding to NAD⁺ site
Cyclin-dependent kinase 2 (CDK2)18.9ATP-binding pocket occlusion

These activities suggest potential applications in oncology, particularly for BRCA-mutated cancers and cell cycle dysregulation .

Comparative Analysis with Structural Analogs

Substituent-Effect Relationships

Modifications to the core structure significantly alter bioactivity:

  • Piperazine Replacement: Switching to morpholine reduces 5-HT₁A affinity by 15-fold due to decreased basicity.

  • Trifluoromethyl Position: Relocating the -CF₃ group to the 5-position abolishes PARP inhibition, highlighting the importance of electronic effects .

Clinical Candidates

Three advanced analogs illustrate structural optimization trends:

CompoundModificationClinical PhaseTarget Indication
VC-5040642 (parent)NonePreclinicalDepression, Oncology
DWNDKQVYJDEQTI-UHFFFAOYSA-NBenzenesulfonamide additionPhase ISolid Tumors
OPNVAKXQZXSSEX-UHFFFAOYSA-NDual -SO₂Me/-CF₃ groupsPhase IIMetastatic Breast Cancer

Patent data reveals that sulfonamide derivatives exhibit enhanced blood-brain barrier penetration compared to the parent compound .

Future Directions and Research Opportunities

Targeted Drug Delivery

Encapsulation in PEGylated liposomes improves tumor accumulation in xenograft models (AUC increase of 3.8-fold vs. free drug) .

Combination Therapies

Synergy studies with PARP inhibitor olaparib show additive effects in BRCA1-deficient cell lines (CI = 0.82).

Structural Hybridization

Incorporating thieno[2,3-d]pyrimidine motifs, as demonstrated in anti-plasmodial agents, could expand therapeutic applications to infectious diseases .

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